molecular formula C22H19N5O2 B2448322 1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 313650-01-0

1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B2448322
CAS No.: 313650-01-0
M. Wt: 385.427
InChI Key: KVAILZZJCSUYHY-UHFFFAOYSA-N
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Description

1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C22H19N5O2 and a molecular weight of 385.429 g/mol This compound is notable for its unique structure, which includes a furoyl group, a piperazine ring, and a pyrido[1,2-a]benzimidazole core

Preparation Methods

The synthesis of 1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps. One common synthetic route includes the following steps:

Mechanism of Action

The mechanism of action of 1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, depending on the specific target and pathway involved .

Comparison with Similar Compounds

1-[4-(2-Furoyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-15-13-20(25-8-10-26(11-9-25)22(28)19-7-4-12-29-19)27-18-6-3-2-5-17(18)24-21(27)16(15)14-23/h2-7,12-13H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVAILZZJCSUYHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)C(=O)C5=CC=CO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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